molecular formula C15H14 B1359774 9,9-Dimethyl-9H-fluorene CAS No. 4569-45-3

9,9-Dimethyl-9H-fluorene

Cat. No.: B1359774
CAS No.: 4569-45-3
M. Wt: 194.27 g/mol
InChI Key: ZHQNDEHZACHHTA-UHFFFAOYSA-N
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Description

9,9-Dimethyl-9H-fluorene is an organic compound with the molecular formula C15H14. It is a derivative of fluorene, characterized by the presence of two methyl groups at the 9th position of the fluorene structure. This compound is known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and other electroluminescent materials .

Biochemical Analysis

Biochemical Properties

9,9-Dimethyl-9H-fluorene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. This interaction can significantly influence the metabolic pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the aryl hydrocarbon receptor (AhR). Upon binding to AhR, this compound can modulate the expression of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes. Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. One of the primary mechanisms involves the binding of the compound to the active sites of enzymes, such as cytochrome P450, leading to either inhibition or activation of the enzyme’s activity. This binding can result in changes in the enzyme’s conformation, affecting its catalytic efficiency. Additionally, this compound can influence gene expression by interacting with transcription factors like the aryl hydrocarbon receptor, leading to the upregulation or downregulation of target genes .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 9,9-Dimethyl-9H-fluorene involves the methylation of fluorene using dimethyl carbonate as a methylating agent in the presence of alkaline substances. The reaction is typically carried out in an organic solvent system at a controlled temperature . This method is preferred due to its stability and environmental friendliness, as it avoids the use of toxic methylating agents like methyl iodide or methyl bromide .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of dimethyl carbonate as a methylating agent is advantageous due to its cost-effectiveness and ease of handling. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

9,9-Dimethyl-9H-fluorene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 9,9-dimethylfluorenone, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

9,9-Dimethyl-9H-fluorene has a wide range of applications in scientific research:

Properties

IUPAC Name

9,9-dimethylfluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14/c1-15(2)13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQNDEHZACHHTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=CC=CC=C31)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196597
Record name 9H-Fluorene, 9,9-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4569-45-3
Record name 9H-Fluorene, 9,9-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004569453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Fluorene, 9,9-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40196597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9H-FLUORENE, 9,9-DIMETHYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RFQ75I78LQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A 2000 mL round flask was charged with 9H-fluorene (50 g, 300.1 mmol) and potassium t-butoxide (77.0 g, 721.9 mmol), and then 700 mL of DMSO was slowly injected thereto. Under nitrogen atmosphere, iodomethane (113.5 g, 800 mmol) was slowly dropped through a dropping funnel while the reactor temperature was maintained at 10° C. or lower. The mixture was stirred at room temperature for 24 hours, and the reaction was terminated by addition of 500 mL of distilled water. The organic layer collected by extraction with n-hexane was dried over magnesium sulfate, followed by removal of volatile materials, and then purified with n-hexane by using silica gel column chromatography tube, followed by drying, to thereby obtain 47.5 g of 9,9-dimethyl-9H-fluorene (yield: 81.50%) as white solid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
77 g
Type
reactant
Reaction Step One
Quantity
113.5 g
Type
reactant
Reaction Step Two
Name
Quantity
700 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 9,9-Dimethylfluorene?

A1: The molecular formula of 9,9-Dimethylfluorene is C15H14. Its molecular weight is 194.28 g/mol.

Q2: What spectroscopic data is available for characterizing 9,9-Dimethylfluorene?

A2: Researchers commonly employ techniques like UV-Vis absorption and fluorescence emission spectroscopy to characterize 9,9-Dimethylfluorene. [] These techniques provide insights into the electronic structure and optical properties of the molecule. []

Q3: Is 9,9-Dimethylfluorene compatible with common organic solvents?

A3: Yes, 9,9-Dimethylfluorene and many of its derivatives exhibit good solubility in various organic solvents, which is beneficial for solution processing techniques. [, ]

Q4: What is the thermal stability of 9,9-Dimethylfluorene and its derivatives?

A4: 9,9-Dimethylfluorene derivatives generally exhibit good thermal stability, with some withstanding temperatures exceeding 400 °C in air. [] This robust nature makes them suitable for applications requiring high thermal resistance.

Q5: How does the conformation of 9,9-Dimethylfluorene-based oligomers influence their properties?

A5: Research has shown that even slight changes in the molecular conformation of 9,9-Dimethylfluorene-based oligomers can significantly impact crystal morphologies and photophysical properties. [] This is attributed to variations in intermolecular interactions arising from different conformations.

Q6: What are the potential applications of 9,9-Dimethylfluorene in organic light-emitting diodes (OLEDs)?

A6: 9,9-Dimethylfluorene derivatives have been explored as hole-blocking materials, [] electron transporters, [] and emitters in OLEDs. [, ] They contribute to efficient blue-violet emission and can be used in combination with various hole transporting materials to enhance device performance. []

Q7: How is 9,9-Dimethylfluorene utilized in the development of organic sensitizers for solar cells?

A7: 9,9-Dimethylfluorene is incorporated into organic sensitizers for dye-sensitized solar cells (DSSCs) as part of donor-π-acceptor systems. [, ] These systems exhibit impressive incident photon-to-current conversion efficiencies, showcasing their potential in solar energy harvesting. []

Q8: Can 9,9-Dimethylfluorene be used in the construction of metal-organic frameworks (MOFs)?

A8: Yes, researchers have successfully employed 9,9-Dimethylfluorene-2,7-dicarboxylic acid and its derivatives as building blocks for the construction of MOFs. [, , ] These MOFs exhibit intriguing structural features and properties, making them suitable for applications such as gas separation and sensing. []

Q9: How does 9,9-Dimethylfluorene contribute to the development of electrochromic materials?

A9: 9,9-Dimethylfluorene-based polyamides exhibit electrochromic properties, meaning their color can be reversibly changed by applying an electric potential. [, , ] This property makes them promising candidates for applications in displays, smart windows, and other electrochromic devices.

Q10: How is computational chemistry used to study 9,9-Dimethylfluorene and its derivatives?

A10: Computational methods, such as density functional theory (DFT) calculations, are employed to understand the electronic structure, optical properties, and charge transport characteristics of 9,9-Dimethylfluorene-based compounds. [, , ] These insights guide the design and optimization of materials with desired properties.

Q11: Has hopping theory been applied to predict charge mobility in amorphous materials containing 9,9-Dimethylfluorene?

A11: Yes, hopping theory has been successfully applied to predict charge (hole) mobility in amorphous organic materials incorporating 9,9-Dimethylfluorene units. [, ] These studies provide valuable information on the factors influencing charge transport, which is crucial for optimizing material performance in electronic devices.

Q12: Can 9,9-Dimethylfluorene be employed in carbon-sulfur cross-coupling reactions?

A12: Yes, 2,7-Dibromo-9,9-dimethylfluorene can participate in palladium-catalyzed carbon-sulfur cross-coupling reactions with indium tri(organothiolates). [] This versatile reaction allows the synthesis of various di-, tri-, and tetrasulfides, expanding the scope of 9,9-Dimethylfluorene's utility in organic synthesis.

Q13: What are the products of flash vacuum pyrolysis of 9,9-Dimethylfluorene?

A13: Flash vacuum pyrolysis of 9,9-Dimethylfluorene at high temperatures primarily yields phenanthrene and dibenzofulvene. [] This process involves free-radical ring expansion and provides insights into the thermal decomposition pathways of the molecule.

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